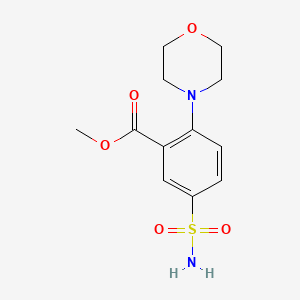![molecular formula C7H20As2Si B14494544 {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane CAS No. 64781-80-2](/img/structure/B14494544.png)
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane is a complex organoarsenic compound that features both arsenic and silicon atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane typically involves the reaction of dimethylarsine with a silylating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.
化学反应分析
Types of Reactions
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic and silicon oxides.
Reduction: Reduction reactions can convert the compound into simpler organoarsenic and organosilicon derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound include various organoarsenic and organosilicon compounds. These products can be further utilized in different applications, ranging from materials science to pharmaceuticals.
科学研究应用
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organoarsenic and organosilicon compounds. It is also studied for its unique reactivity and potential as a catalyst in various chemical reactions.
Biology: Research into the biological effects of this compound includes its potential use as a tool for studying arsenic and silicon metabolism in living organisms.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to arsenic and silicon imbalances.
Industry: this compound is used in the production of advanced materials, including semiconductors and specialized coatings.
作用机制
The mechanism of action of {[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect pathways related to arsenic and silicon metabolism.
相似化合物的比较
Similar Compounds
Dimethylarsine: A simpler organoarsenic compound with similar reactivity but lacking the silicon component.
Trimethylsilylarsine: Another organoarsenic compound that includes a silicon atom but differs in its overall structure and reactivity.
Dimethylarsenic Acid: A related compound that is commonly used in biological and environmental studies.
Uniqueness
{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane is unique due to its combination of arsenic and silicon atoms within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable tool for studying the interactions between arsenic and silicon in various contexts.
属性
CAS 编号 |
64781-80-2 |
|---|---|
分子式 |
C7H20As2Si |
分子量 |
282.16 g/mol |
IUPAC 名称 |
[dimethylarsanyl(dimethyl)silyl]methyl-dimethylarsane |
InChI |
InChI=1S/C7H20As2Si/c1-8(2)7-10(5,6)9(3)4/h7H2,1-6H3 |
InChI 键 |
BMKIPZORHJZIQP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C[As](C)C)[As](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
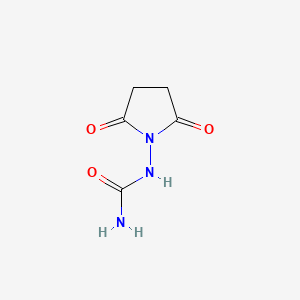

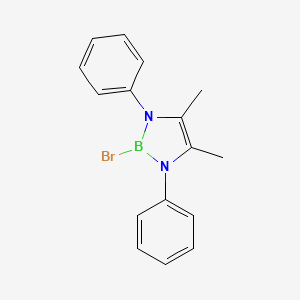
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
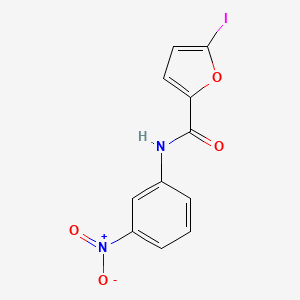
arsane](/img/structure/B14494510.png)
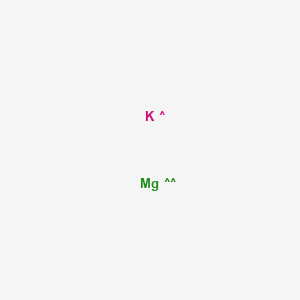
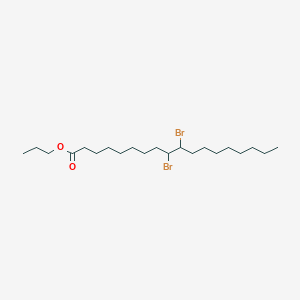
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)



